1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Description
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic amine derivative characterized by a 3-azabicyclo[3.1.0]hexane core structure substituted at the 1-position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWBCYLBIWPIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition Approach
The foundational synthetic route for constructing the bicyclo[3.1.0]hexane core involves a photochemical [2+2] cycloaddition reaction. This method, adapted from the synthesis of analogous 1-aryl-3-azabicyclo[3.1.0]hexanes, begins with the condensation of 4-(trifluoromethyl)benzaldehyde with allylamine to form a Schiff base intermediate. The imine undergoes ultraviolet light-induced cyclization, forming the bicyclic framework through a stereospecific [2+2] cycloaddition. Critical parameters include the use of tetrahydrofuran (THF) as a solvent and irradiation at 300–350 nm, which ensures optimal yield (75–85%) while minimizing side reactions.
Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the cyclopropane ring, yielding the cis-3-azabicyclo[3.1.0]hexane intermediate. This step is conducted under mild conditions (25°C, 1 atm H₂) to preserve the stereochemical integrity of the bicyclic system.
Chlorination and Cyclodehydration Sequence
The hydrogenated intermediate is subjected to chlorination using thionyl chloride (SOCl₂) in dichloromethane, converting the secondary amine to a chloroamine derivative. This step achieves near-quantitative conversion (>95%) under reflux conditions (40°C, 4 h). The chloroamine undergoes base-mediated cyclodehydration (e.g., NaOH in ethanol) to form the 3-azabicyclo[3.1.0]hexane scaffold. The reaction’s efficiency hinges on maintaining a pH of 8.5–9.5, which facilitates intramolecular nucleophilic attack and ring closure.
Process Optimization and Scalability
One-Pot Synthesis Without Intermediate Isolation
A hallmark of the patented methodology is its sequential, uninterrupted process flow. By avoiding intermediate isolation, the synthesis achieves a 65–70% overall yield, significantly higher than traditional stepwise approaches. Key advantages include reduced solvent waste, minimized handling losses, and enhanced reproducibility at pilot-plant scales.
Solvent and Temperature Effects
Optimization studies reveal that polar aprotic solvents (e.g., THF, acetonitrile) improve cycloaddition yields by stabilizing the transition state. Conversely, chlorination efficiency peaks in dichloromethane due to its inertness toward SOCl₂. Temperature control during hydrogenation (20–30°C) prevents over-reduction and preserves the bicyclic structure.
Enantiomeric Resolution and Hydrochloride Salt Formation
Chiral Resolution Using Dibenzoyl-L-Tartaric Acid
The racemic 3-azabicyclo[3.1.0]hexane free base is resolved via diastereomeric salt formation with dibenzoyl-L-tartaric acid. Recrystallization from ethanol/water affords the (+)-enantiomer with >98% enantiomeric excess (ee). The (-)-enantiomer is similarly isolated using dibenzoyl-D-tartaric acid.
Hydrochloride Salt Preparation
The resolved enantiomers are treated with hydrochloric acid (HCl) in ethyl acetate, precipitating the hydrochloride salt. Crystallization conditions (e.g., slow cooling from 60°C to 0°C) yield a high-purity product (>99.5% by HPLC) with consistent stoichiometry.
Comparative Analysis of Synthetic Methodologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The trifluoromethyl (-CF₃) group on the para-position of the phenyl ring strongly deactivates the aromatic system through its electron-withdrawing inductive effect, directing nucleophilic attacks to the meta positions relative to itself. This is corroborated by studies on structurally similar compounds.
Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Regioselectivity | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Predominantly ortho to -CF₃ | 45–60% |
| Sulfonation | Fuming H₂SO₄, 100°C | Para to the azabicyclo attachment | 35–50% |
Amine Functional Group Reactivity
The protonated amine in the azabicyclo[3.1.0]hexane system participates in alkylation and acylation reactions. Strain in the bicyclic structure slightly reduces nucleophilicity compared to linear amines.
| Reaction Type | Reagents | Product | Applications |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated bicyclo derivatives | Modulators of dopamine receptors |
| Acylation | Acetyl chloride, pyridine | N-acetylated compounds | Prodrug synthesis |
Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated derivatives are synthesized in situ. The trifluoromethyl group stabilizes intermediates during cross-coupling .
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Boronic acids | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 50–65% |
Acid-Base and Salt Formation
As a hydrochloride salt, the compound undergoes reversible protonation. Deprotonation with strong bases (e.g., NaOH) regenerates the free base, which is critical for solubility modulation in pharmacological studies .
Stereochemical Influence on Reactivity
The (1S,5R) configuration (confirmed via X-ray crystallography and VCD analysis ) impacts reaction outcomes:
Scientific Research Applications
Analgesic Properties
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride has been identified as a non-narcotic analgesic agent. Its mechanism involves modulation of pain pathways, potentially providing alternatives to conventional opioids without the associated risks of addiction and tolerance .
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly through interactions with receptors involved in pain perception and mood regulation. Its structural features suggest potential efficacy in treating conditions such as chronic pain and depression .
Case Study 1: Pain Management
A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of various azabicyclic compounds, including this compound. The results demonstrated significant pain relief in animal models, supporting its potential use in clinical settings for managing acute and chronic pain conditions.
Case Study 2: Neurotransmitter Interaction
In a neuropharmacological assessment, researchers investigated the compound's interaction with serotonin and norepinephrine receptors. The findings indicated that it could enhance serotonergic activity, which is beneficial for treating mood disorders alongside pain management strategies .
Ongoing research is focusing on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on pain and mood.
- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic protocols.
- Formulation Development : Exploring delivery methods that enhance bioavailability and patient compliance.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The azabicyclohexane core provides structural rigidity, facilitating its binding to target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The –CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methyl (–CH₃) or halogen (–Cl) substituents . Aromatic vs. Halogenated Derivatives: Dichlorophenyl analogs () exhibit strong dopamine reuptake inhibition, suggesting halogen atoms enhance affinity for monoamine transporters .
Pharmacological and Therapeutic Differences
- Centanafadine Hydrochloride: Approved for ADHD due to its dual norepinephrine-dopamine reuptake inhibition (NDRI). The naphthyl group provides extended π-π stacking interactions in hydrophobic binding pockets .
- Bicifadine Hydrochloride: A 4-methylphenyl analog with analgesic effects mediated via serotonin-norepinephrine reuptake inhibition (SNRI). The methyl group balances lipophilicity and metabolic clearance .
- Dichlorophenyl Analogs : Used in preclinical studies for vasomotor symptoms and chronic pain, leveraging chlorine’s electronegativity for enhanced transporter affinity .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of interest due to its potential biological activity, particularly as a modulator of the dopamine D3 receptor. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H12F3N·HCl
- Molecular Weight : 249.68 g/mol
The trifluoromethyl group attached to the phenyl ring significantly influences the compound's biological activity, enhancing its affinity for specific receptors.
Modulation of Dopamine Receptors
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including 1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, exhibit significant affinity for dopamine D3 receptors. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic applications in treating conditions such as schizophrenia and drug addiction.
- Affinity : The compound has shown high binding affinity to the D3 receptor, with some derivatives achieving picomolar levels of selectivity over other opioid receptor subtypes (μ, δ, κ) .
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound and its analogs:
- Study on Opioid Receptor Ligands :
-
Dopamine D3 Receptor Modulation :
- A patent describes the use of azabicyclo compounds as modulators of dopamine D3 receptors, indicating their potential in treating drug dependency and psychotic disorders .
- The compounds were noted for their ability to antagonize or inhibit D3 receptor activity, which may alleviate symptoms associated with these conditions.
Data Table: Biological Activity Overview
| Parameter | Value |
|---|---|
| Compound Name | This compound |
| Dopamine D3 Affinity | High (picomolar range) |
| Selectivity | Selective for μ over δ and κ |
| Potential Applications | Antipsychotic treatments, drug dependency therapies |
Q & A
Q. What are the recommended synthetic routes for 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride, and how can reaction conditions be optimized?
The synthesis of bicyclo compounds often involves cyclization strategies, such as intramolecular [2+1] cycloadditions or ring-closing metathesis. Optimization should employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. For example, orthogonal arrays can minimize experimental runs while evaluating interactions between parameters. Statistical validation (e.g., ANOVA) ensures robustness . Safety protocols for handling trifluoromethyl groups—known for thermal instability—should align with guidelines for hazardous intermediates, including inert atmospheres and controlled addition rates .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
A combination of NMR (¹H, ¹³C, ¹⁹F) and FT-IR is essential. The trifluoromethyl group exhibits distinct ¹⁹F NMR shifts (~-60 to -70 ppm) and IR stretches (1100–1250 cm⁻¹ for C-F). X-ray crystallography (as demonstrated for a related azabicyclo compound) resolves stereochemical ambiguities, particularly the bicyclo[3.1.0]hexane ring conformation . Mass spectrometry (HRMS) confirms molecular weight and purity, with attention to chlorine isotopic patterns in the hydrochloride salt .
Q. How should waste containing this compound be managed in laboratory settings?
Waste must be segregated into halogenated organic waste streams due to the trifluoromethyl group and hydrochloride counterion. Neutralization with a weak base (e.g., sodium bicarbonate) before disposal is advised. Compliance with regulations like REACH requires documentation of waste composition and collaboration with certified treatment agencies .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological interactions of this bicyclo compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict binding affinities. Molecular docking against target proteins (e.g., CNS receptors) can be validated with crystallographic data from analogous structures, such as the hydrogen-bonding interactions observed in (1S,5R)-1-(4-fluorophenyl)-3-azoniabicyclo[3.1.0]hexane chloride . MD simulations assess stability in biological membranes, focusing on the trifluoromethyl group’s lipophilicity .
Q. What strategies resolve contradictions in solubility and stability data across different solvent systems?
Phase-solubility diagrams and Hansen solubility parameters reconcile discrepancies. For instance, the hydrochloride salt’s solubility in polar aprotic solvents (e.g., DMSO) versus poor aqueous solubility may arise from ion-pair dissociation. Stability studies under varied pH (1–13) and temperature (25–60°C) with HPLC-UV monitoring identify degradation pathways, such as hydrolysis of the azabicyclo ring .
Q. How can impurities be profiled and controlled during scale-up synthesis?
LC-MS/MS with charged aerosol detection (CAD) identifies trace impurities, including by-products from incomplete cyclization or trifluoromethyl group oxidation. Orthogonal methods like 2D-COSY NMR differentiate regioisomers. Process Analytical Technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring of intermediate formation .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers, while SFC (Supercritical Fluid Chromatography) offers faster separations with CO₂/co-solvent systems. For diastereomers, crystallization-induced asymmetric transformation (CIAT) in solvent/antisolvent mixtures can enhance enantiomeric excess .
Methodological Notes
- Safety Protocols : Always reference GHS-compliant SDS for handling hydrochloride salts and fluorinated compounds, including PPE (gloves, goggles) and fume hood use .
- Data Validation : Cross-validate structural data with multiple techniques (e.g., XRD + NMR) to address crystallographic disorder or dynamic effects in solution .
- Regulatory Compliance : Document synthesis and waste steps per OECD GLP principles , especially for pharmacological or toxicological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
